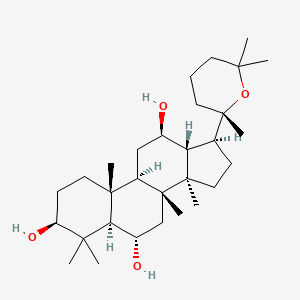
(20S)-Panaxatriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(20S)-Panaxatriol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O4 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncology Applications
Anti-Cancer Properties
(20S)-Panaxatriol exhibits notable anti-cancer effects through multiple mechanisms. Research indicates that it can disrupt key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/AKT pathways. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colorectal, and lung cancers. In a study involving A549 lung cancer cells, this compound was found to enhance apoptosis in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .
Mechanisms of Action
The compound's ability to inhibit tumor growth is attributed to its interaction with multiple molecular targets. It has been shown to bind to proteins involved in cell signaling and proliferation, thereby modulating gene expression related to cancer cell survival .
Case Study: Colorectal Cancer
A specific study evaluated the effects of this compound on human colorectal cancer cells (SW480). The results indicated significant suppression of cell proliferation and induction of apoptosis, highlighting its efficacy as a therapeutic agent .
Immunological Applications
Immunomodulatory Effects
this compound has been investigated for its immunomodulatory properties. It enhances immune responses by increasing the activity of various immune cells. For example, one study demonstrated that this compound significantly improved cellular immune function in mice by enhancing spleen and thymus indices .
Anti-Inflammatory Mechanism
The compound also exhibits anti-inflammatory effects by inhibiting inflammasome activation in macrophages. Research has shown that it reduces interleukin-1β secretion in models of inflammation-induced conditions, suggesting its potential use in treating inflammatory disorders .
Neuroprotective Applications
CNS Activity
this compound has been recognized for its neuroprotective properties. It acts as an inducer of thioredoxin-1, which is crucial for protecting neurons from oxidative stress and apoptosis. Studies have demonstrated that low doses of this compound can stimulate neuronal growth while preventing damage from neurotoxic substances .
Hormetic Effects
The compound exhibits a biphasic dose-response effect, where low concentrations promote cell survival and growth while higher doses may inhibit these processes. This characteristic is particularly relevant for developing treatments for neurodegenerative diseases .
Summary of Applications
属性
分子式 |
C30H52O4 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC 名称 |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27+,28+,29+,30-/m0/s1 |
InChI 键 |
QFJUYMMIBFBOJY-AQIAMZLMSA-N |
手性 SMILES |
C[C@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C |
规范 SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Pictograms |
Irritant |
同义词 |
panaxatriol panaxatriol, (3beta,6alpha,12beta)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















